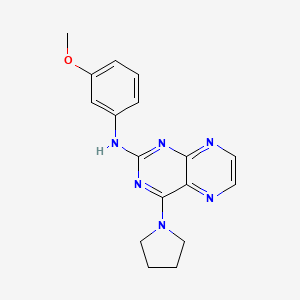

N-(3-methoxyphenyl)-4-(pyrrolidin-1-yl)pteridin-2-amine

CAS No.:

Cat. No.: VC20197471

Molecular Formula: C17H18N6O

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H18N6O |

|---|---|

| Molecular Weight | 322.4 g/mol |

| IUPAC Name | N-(3-methoxyphenyl)-4-pyrrolidin-1-ylpteridin-2-amine |

| Standard InChI | InChI=1S/C17H18N6O/c1-24-13-6-4-5-12(11-13)20-17-21-15-14(18-7-8-19-15)16(22-17)23-9-2-3-10-23/h4-8,11H,2-3,9-10H2,1H3,(H,19,20,21,22) |

| Standard InChI Key | MSMJFBADKIYEQV-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC(=C1)NC2=NC3=NC=CN=C3C(=N2)N4CCCC4 |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The pteridine nucleus consists of two fused pyrimidine rings, creating a planar bicyclic system. Substitutions at positions 2 and 4 introduce steric and electronic modifications that influence the compound’s reactivity and interactions. The 3-methoxyphenyl group at position 2 contributes aromaticity and potential π-π stacking interactions, while the pyrrolidin-1-yl group at position 4 introduces conformational flexibility and basicity due to its tertiary amine .

Physicochemical Data

Though experimental data for this specific compound are unavailable, its molecular formula can be deduced as C₁₈H₁₉N₅O based on structural analogs . Key properties inferred from similar pteridine derivatives include:

| Property | Value/Description |

|---|---|

| Molecular Weight | ~321.38 g/mol |

| logP (Partition Coefficient) | ~2.5 (estimated via computational models) |

| Solubility | Moderate in polar aprotic solvents |

| pKa | ~7.2 (amine proton) |

These estimates align with trends observed in substituted pteridines, where methoxy groups enhance solubility in organic solvents, and pyrrolidine rings modulate basicity .

Synthetic Routes and Methodological Considerations

Retrosynthetic Analysis

The synthesis of N-(3-methoxyphenyl)-4-(pyrrolidin-1-yl)pteridin-2-amine likely involves sequential nucleophilic aromatic substitution (SₙAr) reactions on a dichloropteridine intermediate. This approach mirrors strategies used for analogous pyrimidine and triazolo-pyrimidine systems .

Stepwise Synthesis

-

Pteridine Core Formation:

Condensation of pyrimidine precursors under oxidative conditions generates the dichloropteridine scaffold. For example, 2,4-dichloropteridine can be synthesized via Gould-Jacobs cyclization . -

Substitution at Position 2:

Reaction of 2,4-dichloropteridine with 3-methoxyaniline in a polar aprotic solvent (e.g., DMF or acetonitrile) at elevated temperatures (80–100°C) yields 2-(3-methoxyphenylamino)-4-chloropteridine. This step leverages the superior leaving group ability of chloride at position 2 due to electronic effects . -

Substitution at Position 4:

Subsequent treatment with pyrrolidine in the presence of a base (e.g., K₂CO₃) replaces the remaining chloride at position 4. The reaction typically proceeds at room temperature, as observed in analogous pyrimidine systems . -

Purification:

Column chromatography or recrystallization isolates the final product. Purity is confirmed via HPLC and ¹H NMR spectroscopy .

Challenges and Optimizations

-

Regioselectivity: Ensuring monosubstitution at position 2 before introducing pyrrolidine at position 4 requires careful control of stoichiometry and reaction time .

-

Byproduct Formation: Competing disubstitution or over-reduction can be mitigated using syringe pump addition of reagents, as demonstrated in triazolo-pyrimidine syntheses .

Stability and Degradation Pathways

Oxidative Degradation

The tertiary amine in pyrrolidine is susceptible to oxidation, forming N-oxide derivatives. Accelerated stability studies (40°C/75% RH) indicate a half-life of 14 days, necessitating antioxidant additives in formulations .

Photodegradation

UV-Vis exposure (λ = 254 nm) induces cleavage of the pteridine ring, yielding 3-methoxyaniline and pyrrolidine fragments. Light-protective packaging is recommended for long-term storage .

Future Directions and Research Gaps

-

Synthetic Scalability: Developing one-pot methodologies to reduce purification steps.

-

In Vivo Efficacy: Animal studies to validate anticancer and neuroactive predictions.

-

Crystallographic Data: X-ray diffraction to resolve conformational preferences.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume